TBPD possesses a P-Cl bond, making it a potential precursor for the synthesis of various organophosphorus compounds. These compounds have diverse applications in scientific research, including:
The reactive Cl groups in TBPD could enable the modification of various surfaces. Research could explore its use in:
Tert-Butylphosphonic dichloride is an organophosphorus compound with the molecular formula C₄H₉Cl₂OP. It appears as a white to tan solid and has a molecular weight of approximately 174.99 g/mol. This compound is notable for its two chlorine atoms attached to a phosphorus atom, which contributes to its reactivity in various chemical processes. It is commonly used in the synthesis of other organophosphorus compounds and serves as a reagent in organic chemistry.
tBPDCl does not have a direct biological mechanism of action. Its significance lies in its use as a precursor for the synthesis of various organophosphorus compounds, each with its own specific mechanism depending on the application.
Tert-Butylphosphonic dichloride can be synthesized through several methods:
Tert-Butylphosphonic dichloride has several applications:
Interaction studies involving tert-butylphosphonic dichloride primarily focus on its reactivity with nucleophiles like amines and alcohols. These interactions can lead to the formation of more complex organophosphorus compounds, which are often evaluated for their biological properties or utility in synthetic chemistry.
Several compounds share structural similarities with tert-butylphosphonic dichloride, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Butylphosphonic acid | C₄H₉O₃P | Derived from hydrolysis of tert-butylphosphonic dichloride; less reactive. |
Dimethylphosphonate | C₃H₉O₄P | Used as a pesticide; exhibits different biological activity. |
Triphenyl phosphine | C₁₈H₁₅P | Non-toxic; used as a ligand in coordination chemistry. |
Tert-butylphosphonic dichloride is unique due to its dichloride functional group, which enhances its reactivity compared to other similar compounds. Its ability to easily hydrolyze into butylphosphonic acid sets it apart from more stable organophosphorus compounds.
The development of tert-butylphosphonic dichloride emerged from broader research efforts in organophosphorus chemistry during the mid-20th century. The fundamental synthetic methodology for preparing alkane phosphonyl dichlorides was established through pioneering work that demonstrated the reaction of phosphorus trichloride with alkyl chlorides in the presence of aluminum chloride. This approach represented a significant advancement in the field, as it provided a direct route to phosphonyl dichlorides without the need for complex multi-step procedures. The specific synthesis of tert-butylphosphonic dichloride follows this general methodology, where tert-butyl chloride serves as the alkylating agent in the presence of phosphorus trichloride and aluminum chloride catalyst.
The reaction mechanism involves the formation of an intermediate alkyl-aluminum chloride complex, which subsequently reacts with phosphorus trichloride to generate the desired phosphonyl dichloride product. Temperature control during this process proves critical, as the reaction must be maintained near the optimal reaction temperature to ensure complete conversion while preventing decomposition of the sensitive phosphorus-chlorine bonds. The development of this synthetic route marked a crucial milestone in organophosphorus chemistry, enabling researchers to access a wide range of phosphonyl dichloride compounds with varying alkyl substituents, including the sterically hindered tert-butyl derivative.
tert-Butylphosphonic dichloride occupies a distinctive position within the broader classification of organophosphorus compounds, specifically belonging to the phosphorus(V) oxidation state category. Organophosphorus chemistry encompasses compounds where phosphorus can adopt various oxidation states, with phosphorus(V) and phosphorus(III) representing the predominant classes. Within the phosphorus(V) category, phosphonyl dichlorides constitute an important subclass characterized by the presence of a direct phosphorus-carbon bond and two chlorine atoms attached to the phosphorus center. This structural arrangement distinguishes them from phosphate esters, which lack the direct phosphorus-carbon bond, and from other organophosphorus derivatives such as phosphites or phosphines.
The compound's classification within organophosphorus chemistry reflects its dual nature as both an organometallic derivative and a reactive synthetic intermediate. Unlike phosphate esters that are synthesized through alcoholysis of phosphorus oxychloride, phosphonyl dichlorides like tert-butylphosphonic dichloride are prepared through direct carbon-phosphorus bond formation. This distinction is particularly important because it affects both the compound's reactivity profile and its potential applications in synthetic transformations. The presence of the tert-butyl group introduces significant steric hindrance, which modifies the typical reactivity patterns observed in simpler alkyl phosphonyl dichlorides, making it a unique member within this chemical family.
The systematic nomenclature of tert-butylphosphonic dichloride follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. The compound is officially designated as phosphonic dichloride, P-(1,1-dimethylethyl)-, reflecting the attachment of the tert-butyl group (1,1-dimethylethyl) to the phosphorus atom. Alternative names include tert-butyldichlorophosphine oxide and tert-butylphosphonyl dichloride, which emphasize different aspects of the molecular structure. The Chemical Abstracts Service registry number 4707-95-3 provides a unique identifier for this specific compound, distinguishing it from related organophosphorus derivatives.
The molecular structure can be represented by the linear formula (CH₃)₃CP(O)Cl₂, which clearly illustrates the connectivity between the tert-butyl carbon framework and the phosphoryl dichloride moiety. The compound's structural representation in simplified molecular-input line-entry system format appears as CC(C)(C)P(=O)(Cl)Cl, providing a standardized method for computational chemical databases. The International Chemical Identifier for the compound is InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3, which encodes the complete structural information in a format suitable for chemical informatics applications. These various nomenclature systems ensure consistent identification across different chemical databases and research publications.
The molecular architecture of tert-butylphosphonic dichloride directly influences its chemical properties and reactivity patterns through several key structural features. The central phosphorus atom adopts a tetrahedral geometry characteristic of phosphorus(V) compounds, with the phosphoryl oxygen, two chlorine atoms, and the tert-butyl carbon forming the tetrahedral arrangement. The phosphorus-oxygen double bond exhibits significant ionic character, creating a polarized system that affects the reactivity of the adjacent phosphorus-chlorine bonds. This electronic arrangement makes the chlorine atoms susceptible to nucleophilic substitution reactions, which forms the basis for many synthetic applications of this compound.
The tert-butyl substituent introduces substantial steric bulk around the phosphorus center, creating a cone of protection that influences the approach of reagents to the reactive phosphorus-chlorine bonds. This steric environment affects both the kinetics and thermodynamics of reactions involving the compound, often leading to enhanced selectivity in chemical transformations compared to less hindered phosphonyl dichlorides. The methyl groups of the tert-butyl moiety adopt conformations that minimize steric interactions while maximizing the shielding effect around the phosphorus center.
Table 1: Key Structural and Physical Properties of tert-Butylphosphonic Dichloride
tert-Butylphosphonic dichloride exhibits a tetrahedral geometry around the central phosphorus atom, characteristic of phosphorus(V) compounds [1]. The molecular formula is C₄H₉Cl₂OP with a molecular weight of 174.99 daltons [1] [2]. The compound features a phosphorus atom bonded to a tert-butyl group, two chlorine atoms, and an oxygen atom in a double bond configuration [1].
The chemical structure can be represented by the SMILES notation CC(C)(C)P(=O)(Cl)Cl, indicating the tert-butyl group [C(C)(C)(C)] directly bonded to the phosphorus center [3]. The International Union of Pure and Applied Chemistry name is (2-Methyl-2-propanyl)phosphonic dichloride [4]. The compound possesses the Chemical Abstracts Service registry number 4707-95-3 and the Molecular Design Limited number MFCD00012289 [1] [2].
The bonding arrangement features a phosphorus-oxygen double bond (P=O) with significant ionic character due to the electronegativity difference between phosphorus and oxygen [1]. The two phosphorus-chlorine single bonds exhibit polar covalent character, while the phosphorus-carbon bond to the tert-butyl group demonstrates typical covalent bonding [1]. The tetrahedral coordination geometry results from sp³ hybridization at the phosphorus center [1].
The crystallographic structure of tert-butylphosphonic dichloride demonstrates a solid-state arrangement consistent with its molecular tetrahedral geometry [5]. The compound crystallizes as a white to light yellow solid with crystalline morphology [6] [5]. The crystal structure exhibits intermolecular interactions typical of organophosphorus compounds containing both polar and nonpolar regions [5].
The solid-state structure reveals packing arrangements influenced by the polar phosphoryl (P=O) and phosphorus-chlorine bonds, which participate in weak intermolecular interactions [5]. The bulky tert-butyl group creates steric hindrance that affects the overall crystal packing efficiency [5]. Temperature-dependent studies indicate that the crystalline form remains stable under normal storage conditions when kept away from moisture [5].
The melting point range of 121-123°C reflects the strength of intermolecular forces in the crystal lattice [1] [2] [6]. The crystal structure analysis confirms the tetrahedral coordination environment around phosphorus, with bond angles deviating slightly from the ideal tetrahedral angle due to steric effects of the tert-butyl substituent [5].
The melting point of tert-butylphosphonic dichloride has been consistently reported as 121-123°C across multiple sources [1] [2] [6] [7]. This temperature range indicates good thermal stability of the crystalline form under atmospheric pressure conditions [1]. The relatively sharp melting point range suggests high purity of the commercial material and uniform crystal structure [6].
The boiling point occurs at 110°C under reduced pressure of 25 millimeters of mercury [1] [2] [6] [7]. This reduced pressure boiling point reflects the thermal sensitivity of the compound, as higher temperatures under atmospheric pressure could lead to decomposition [2]. The low boiling point under vacuum conditions facilitates purification through distillation techniques [8].
Physical Property | Value | Conditions |
---|---|---|
Melting Point | 121-123°C | Atmospheric pressure |
Boiling Point | 110°C | 25 mmHg |
Boiling Point (alternative) | 110°C | 3.3 kPa |
The predicted density of tert-butylphosphonic dichloride is 1.236 ± 0.06 g/cm³ [2] [7]. This density value indicates a relatively compact molecular packing in the solid state despite the bulky tert-butyl group [2]. The physical state at room temperature (20°C) is a crystalline solid with waxy characteristics [5] [9].
The compound maintains its solid state under normal laboratory conditions due to its melting point being well above ambient temperature [6] [5]. The waxy texture results from the combination of the polar phosphoryl group and the nonpolar tert-butyl substituent, creating a material with intermediate hardness [5]. The density measurement reflects the molecular weight and efficient packing of molecules in the crystal lattice [2].
tert-Butylphosphonic dichloride appears as a white to light yellow solid with crystalline to waxy morphology [6] [5] [9] [7]. The slight yellow coloration may result from trace impurities or minor decomposition products formed during synthesis or storage [6]. The compound exhibits a lump-like or powder form depending on the method of preparation and storage conditions [5].
The material demonstrates moisture sensitivity, requiring storage under inert atmosphere conditions to prevent hydrolysis [6] [7] [10]. When exposed to atmospheric moisture, the compound undergoes decomposition, which can affect both appearance and chemical properties [6]. The crystalline structure contributes to its solid appearance at room temperature, distinguishing it from liquid organophosphorus compounds [5].
The ³¹P Nuclear Magnetic Resonance spectrum of tert-butylphosphonic dichloride provides definitive structural identification through characteristic chemical shift patterns [11] [12]. Phosphonic dichlorides typically exhibit ³¹P chemical shifts in the range of +15 to +35 ppm relative to phosphoric acid standard [13] [14]. The phosphorus(V) oxidation state in the P=O functionality contributes to significant deshielding of the ³¹P nucleus [14] [15].
The ³¹P chemical shift is influenced by the electronegativity of the substituents bonded to phosphorus [14] [15]. The two chlorine atoms and the oxygen atom create a highly electronegative environment around phosphorus, resulting in substantial downfield shift [15]. The tert-butyl group provides some electron donation through the carbon-phosphorus bond, but this effect is overshadowed by the electron-withdrawing effects of chlorine and oxygen [15].
Related organophosphorus compounds with similar substitution patterns demonstrate ³¹P NMR chemical shifts that confirm the expected range for tert-butylphosphonic dichloride [11] [12]. The signal appears as a sharp singlet due to the absence of phosphorus-phosphorus coupling and rapid exchange of protons in solution [14]. The large chemical shift range of ³¹P NMR (approximately 2000 ppm) provides excellent resolution for structural identification [16].
The ¹H Nuclear Magnetic Resonance spectrum of tert-butylphosphonic dichloride exhibits characteristic signals corresponding to the tert-butyl group protons [12] [17]. The nine equivalent methyl protons of the tert-butyl substituent appear as a doublet due to coupling with the ³¹P nucleus [12]. The coupling constant between ¹H and ³¹P typically ranges from 12-18 Hz for phosphorus-carbon bonds [12].
The chemical shift of the tert-butyl protons occurs in the aliphatic region, typically around 1.2-1.4 ppm [12] [17]. The electron-withdrawing effect of the phosphoryl group causes a slight downfield shift compared to simple tert-butyl compounds [12]. Integration of the ¹H NMR signal confirms the presence of nine equivalent protons corresponding to the three methyl groups of the tert-butyl substituent [12].
The ¹H NMR spectrum provides valuable information about the molecular structure and purity of the compound [12] [17]. The absence of additional signals in the spectrum confirms the structural assignment and indicates high purity of the sample [12]. The multiplicity pattern and coupling constants support the direct bonding between the tert-butyl group and the phosphorus center [12].
The Infrared spectroscopic profile of tert-butylphosphonic dichloride exhibits characteristic absorption bands that confirm the presence of key functional groups [18] [19] [20]. The most prominent feature is the P=O stretching vibration, which appears as a strong absorption band in the 1200-1300 cm⁻¹ region [19] [20] [21]. This frequency range is characteristic of phosphoryl compounds with electronegative substituents [19] [21].
The P-Cl stretching vibrations contribute to the fingerprint region of the spectrum, typically appearing in the 520-600 cm⁻¹ range [22] [23]. These absorptions confirm the presence of phosphorus-chlorine bonds and provide structural verification [22]. The tert-butyl group contributes multiple C-H stretching bands in the 2900-3000 cm⁻¹ region, with asymmetric and symmetric methyl vibrations [24] [22] [25].
Characteristic absorption frequencies for tert-butylphosphonic dichloride include:
Functional Group | Frequency Range (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
P=O stretch | 1200-1300 | Phosphoryl group | Strong |
C-H stretch | 2900-3000 | tert-Butyl methyl groups | Medium-Strong |
C-H bend | 1380, 1460 | Methyl deformation | Medium |
P-Cl stretch | 520-600 | Phosphorus-chlorine bonds | Medium |
P-C stretch | 700-800 | Phosphorus-carbon bond | Weak-Medium |
The splitting of the methyl C-H bending vibrations at 1380 cm⁻¹ and 1460 cm⁻¹ confirms the presence of the tert-butyl group [24]. The band at 1380 cm⁻¹ is particularly diagnostic for methyl groups and rarely overlaps with other absorptions [24].
Mass spectrometry analysis of tert-butylphosphonic dichloride reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation [26] [27] [28]. The molecular ion peak appears at m/z 174-176, reflecting the isotopic pattern due to chlorine atoms [3]. The presence of two chlorine atoms creates a distinctive isotopic envelope with peaks separated by two mass units [27].
The base peak in electron ionization mass spectrometry typically corresponds to loss of chlorine atoms or chlorine-containing fragments [27] [28]. Common fragmentation pathways include loss of Cl (m/z 139-141), loss of two chlorine atoms (m/z 104), and formation of the tert-butyl cation (m/z 57) [27]. The phosphoryl group (PO⁺) may appear as a fragment at m/z 47 [26].
Fragmentation analysis reveals the stability of the tert-butyl group compared to the labile P-Cl bonds [27] [28]. The molecular ion shows low abundance due to the ease of chlorine loss under electron ionization conditions [27]. Electrospray ionization provides better molecular ion stability for accurate mass determination [28]. The fragmentation pattern serves as a fingerprint for compound identification and purity assessment [27] [28].
The development of synthetic routes to tert-butylphosphonic dichloride represents a significant milestone in organophosphorus chemistry, with foundational work conducted in the early 1950s. The pioneering research by Clay and the subsequent refinements by Kinnear and Perren established the fundamental synthetic pathways that remain relevant today [1] [2].
The earliest documented synthesis of tert-butylphosphonic dichloride was reported by Clay in 1951 in the Journal of Organic Chemistry [3] [4]. This seminal work introduced what would later become known as the Clay-Kinnear-Perren reaction, representing the first practical method for preparing alkylphosphonic dichlorides from readily available starting materials [1]. The reaction mechanism involves the formation of an alkyltrichlorophosphonium salt intermediate through the reaction of alkyl chlorides with phosphorus trichloride in the presence of aluminum chloride as a catalyst [1].
Following Clay's initial discovery, Kinnear and Perren expanded upon this methodology in 1952, providing detailed mechanistic insights and demonstrating the broad applicability of this synthetic approach [5]. Their work established that the reaction proceeds through the formation of a complex intermediate represented as [RPCl₃]⁺AlCl₄⁻, which upon partial hydrolysis yields the desired alkylphosphonic dichloride [1] [2].
The historical significance of these early synthetic routes cannot be overstated, as they provided the foundation for subsequent developments in organophosphorus chemistry and enabled the preparation of compounds that would prove essential for various applications including coordination chemistry, materials science, and catalysis [7].
The most widely employed synthetic route for tert-butylphosphonic dichloride involves the direct reaction of tert-butyl chloride with phosphorus trichloride under Friedel-Crafts conditions [9]. This method represents a refinement of the original Clay-Kinnear-Perren reaction, optimized for modern synthetic requirements.
The reaction mechanism proceeds through several distinct stages. Initially, aluminum chloride catalyzes the formation of a complex between tert-butyl chloride and phosphorus trichloride, generating the key intermediate [tert-butyl-PCl₃]⁺AlCl₄⁻ [1]. This electrophilic phosphonium species undergoes controlled hydrolysis to yield tert-butylphosphonic dichloride with elimination of hydrogen chloride and regeneration of the aluminum chloride catalyst [9].
Optimal reaction conditions typically involve heating the reactants to temperatures between 70-120°C, with careful control of moisture to prevent premature hydrolysis of the intermediate [10]. The reaction is commonly performed in an inert atmosphere using anhydrous solvents such as benzene or dichloromethane [11]. Yields of 75-85% are routinely achievable under these optimized conditions [10].
A critical aspect of this synthesis involves the precise stoichiometry of reactants. The use of aluminum chloride in catalytic quantities (typically 0.1-0.2 equivalents) is essential for optimal performance, as excessive catalyst can lead to side reactions and reduced yields [12]. Temperature control is equally important, as temperatures exceeding 130°C can result in decomposition of the desired product [12].
An alternative synthetic approach involves the oxidation of tert-butyldichlorophosphine to yield tert-butylphosphonic dichloride [13] [14]. This method offers several advantages, including milder reaction conditions and higher selectivity for the desired product.
tert-Butyldichlorophosphine serves as the starting material and can be prepared through established methods involving the reaction of phosphorus trichloride with tert-butyl Grignard reagents or through reduction of phosphonium intermediates [13] [14]. The compound is characterized by its molecular formula C₄H₉Cl₂P, molecular weight of 158.99 g/mol, and melting point of 44-49°C [14] [15].
The oxidation process typically employs mild oxidizing agents such as hydrogen peroxide, dimethyl sulfoxide, or oxygen under controlled conditions [16]. Reaction temperatures are generally maintained between room temperature and 50°C to prevent over-oxidation or decomposition [16]. The transformation proceeds with high selectivity, typically yielding 80-95% of the desired phosphonic dichloride [16].
This synthetic route is particularly valuable for applications requiring high purity products or when the starting phosphine is readily available. The mild reaction conditions minimize the formation of byproducts and facilitate purification of the final compound [13].
Industrial-scale production of tert-butylphosphonic dichloride has evolved to incorporate optimized reaction conditions, continuous processing techniques, and enhanced safety protocols . Modern industrial syntheses typically employ variations of the Kinnear-Perren reaction adapted for large-scale operations.
The industrial process begins with the careful preparation of anhydrous starting materials. Phosphorus trichloride is typically purified through distillation to remove traces of water and other impurities that could interfere with the reaction . tert-Butyl chloride is similarly purified and dried before use. Aluminum chloride catalyst is activated through heating under vacuum to remove residual moisture .
Continuous flow reactors have been developed to enhance reaction efficiency and product quality . These systems allow for precise control of reaction parameters including temperature, pressure, and residence time. The use of continuous processing also facilitates heat management, which is critical given the exothermic nature of the reaction .
Quality control measures in industrial production include real-time monitoring of reaction progress through infrared spectroscopy and gas chromatography [18]. Product purity is typically assessed through phosphorus-31 nuclear magnetic resonance spectroscopy, which provides definitive identification of the desired compound and detection of any phosphorus-containing impurities [7] [19].
Yields in industrial processes typically range from 80-90%, with product purities exceeding 98% after appropriate purification steps . The scalability of the process has been demonstrated in pilot plant operations producing kilogram quantities of material [20].
The purification of tert-butylphosphonic dichloride requires specialized techniques due to the compound's moisture sensitivity and corrosive nature [7] [19]. Several complementary approaches have been developed to achieve high-purity material suitable for research and industrial applications.
Fractional distillation represents the most commonly employed purification method. The compound exhibits a boiling point of 110°C at 25 mmHg or 121-123°C at atmospheric pressure [3] [7]. Distillation is typically performed under reduced pressure to minimize thermal decomposition. The use of a Vigreux column or packed column enhances separation efficiency, allowing for the removal of volatile impurities and higher-boiling decomposition products [21].
Vacuum distillation is preferred for preparing high-purity research-grade material. Under high vacuum conditions (1×10⁻³ mbar), the compound distills at approximately 90°C, significantly reducing the risk of thermal degradation [21]. This technique is particularly valuable when preparing isotopically labeled derivatives or when maximum purity is required for analytical applications [22].
Recrystallization can be employed for solid-grade material, utilizing anhydrous organic solvents such as hexane or pentane [18]. The compound's solid form (melting point 121-123°C) allows for recrystallization from appropriate solvents under strictly anhydrous conditions [7] [19]. This method is particularly effective for removing organic impurities and achieving purities exceeding 99% [18].
Quality control assessment employs multiple analytical techniques to ensure product specifications. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary identification method, with the characteristic chemical shift appearing at approximately +51-54 ppm [21] [19]. Proton nuclear magnetic resonance spectroscopy confirms the tert-butyl group structure, while carbon-13 spectroscopy provides additional structural verification [21].
Gas chromatography analysis using capillary columns with temperature programming allows for quantitative determination of purity and identification of volatile impurities [23]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [7]. Infrared spectroscopy identifies characteristic phosphorus-oxygen and phosphorus-chlorine stretching frequencies [18].
Moisture analysis is critical given the compound's hydrolytic sensitivity. Karl Fischer titration is employed to ensure water content remains below 50 ppm [18]. The presence of moisture can lead to hydrolysis and formation of phosphonic acid derivatives, significantly affecting product quality and performance [24].
The development of isotopically labeled derivatives of tert-butylphosphonic dichloride has become increasingly important for mechanistic studies, metabolic investigations, and advanced analytical applications [25] [26]. Several isotopic labeling strategies have been developed to introduce specific isotopes at defined positions within the molecule.
Deuterium labeling represents the most extensively studied isotopic modification. Deuterated tert-butyl groups can be introduced through the use of deuterated tert-butyl chloride as starting material [27]. The synthesis of perdeuterated tert-butyl chloride ([D₉]tert-butyl chloride) has been accomplished through exchange reactions using deuterium oxide and thionyl chloride under pressure [27]. This approach yields material with greater than 95% isotopic enrichment, suitable for detailed mechanistic studies [27].
Carbon-13 labeling can be achieved through the incorporation of ¹³C-labeled tert-butyl precursors [26]. The use of [¹³C]tert-butyl chloride in the standard Kinnear-Perren synthesis provides access to [¹³C]tert-butylphosphonic dichloride with retention of isotopic label [26]. This approach is particularly valuable for carbon-13 nuclear magnetic resonance studies and metabolic tracing experiments [26].
Phosphorus isotopic labeling involves the use of phosphorus-32 or phosphorus-33 labeled phosphorus trichloride [28]. These radioactive isotopes enable highly sensitive detection in biological systems and provide powerful tools for studying phosphorus metabolism [28]. The synthesis procedures remain essentially unchanged from the standard protocol, with appropriate radiation safety precautions [29].
Oxygen-18 labeling can be introduced during the oxidation step when preparing the compound from tert-butyldichlorophosphine [26]. The use of ¹⁸O-labeled oxidizing agents such as [¹⁸O]hydrogen peroxide allows for specific incorporation of the heavy isotope into the phosphorus-oxygen bond [26]. This approach is particularly valuable for studying hydrolysis mechanisms and enzyme interactions [26].
The preparation of isotopically labeled materials requires careful attention to isotopic purity and potential scrambling reactions [22]. Analytical verification typically employs mass spectrometry to confirm isotopic incorporation and determine isotopic enrichment levels [22]. Nuclear magnetic resonance spectroscopy of the appropriate nucleus provides structural confirmation and can detect any isotopic scrambling that may have occurred during synthesis [22].
Corrosive